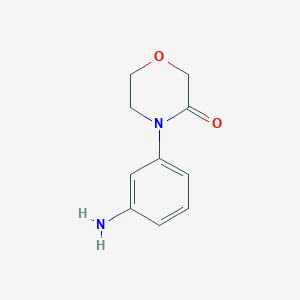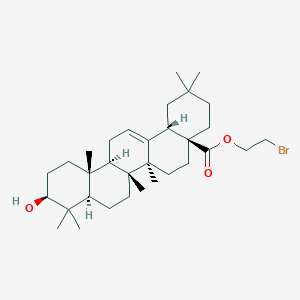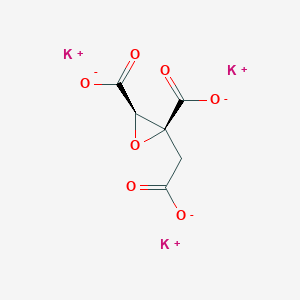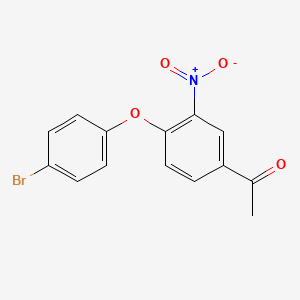
4-(3-Aminophényl)morpholine-3-one
Vue d'ensemble
Description
4-(3-Aminophenyl)morpholin-3-one is a chemical compound characterized by its unique molecular structure, which includes a morpholine ring and an amino group attached to a phenyl ring
Applications De Recherche Scientifique
4-(3-Aminophenyl)morpholin-3-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known to be an intermediate during the preparation of imidazothiazoles , which are known to inhibit protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, signal transduction, and differentiation .
Mode of Action
Given its role as an intermediate in the synthesis of protein kinase inhibitors , it can be inferred that it may contribute to the inhibition of protein kinases, thereby affecting the phosphorylation process essential for many cellular activities.
Biochemical Pathways
Protein kinases are involved in various cellular pathways, including signal transduction and regulation of cell cycle .
Result of Action
As an intermediate in the synthesis of protein kinase inhibitors, it may contribute to the inhibition of protein kinases, potentially affecting cellular processes such as cell division, signal transduction, and differentiation .
Analyse Biochimique
Biochemical Properties
4-(3-Aminophenyl)morpholin-3-one plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This compound interacts with various enzymes and proteins, including protein kinases, by binding to their active sites and inhibiting their activity. This inhibition can disrupt signaling pathways that are crucial for cell growth and proliferation, making 4-(3-Aminophenyl)morpholin-3-one a potential candidate for cancer therapy .
Cellular Effects
The effects of 4-(3-Aminophenyl)morpholin-3-one on various types of cells and cellular processes are profound. It influences cell function by inhibiting protein kinases, which are key regulators of cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival and proliferation. Additionally, 4-(3-Aminophenyl)morpholin-3-one can affect cell cycle progression, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 4-(3-Aminophenyl)morpholin-3-one exerts its effects by binding to the active sites of protein kinases, thereby inhibiting their activity. This binding interaction prevents the phosphorylation of target proteins, which is essential for the activation of various signaling pathways. The inhibition of protein kinases by 4-(3-Aminophenyl)morpholin-3-one can lead to changes in gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. This compound may also interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Aminophenyl)morpholin-3-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 4-(3-Aminophenyl)morpholin-3-one can result in sustained inhibition of protein kinases, which may have lasting effects on cell signaling pathways and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-Aminophenyl)morpholin-3-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal inhibitory activity, while higher doses can lead to significant inhibition of protein kinases and other target enzymes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological effect. At very high doses, 4-(3-Aminophenyl)morpholin-3-one may exhibit toxic or adverse effects, including damage to normal cells and tissues .
Metabolic Pathways
4-(3-Aminophenyl)morpholin-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, where it is converted into different metabolites by enzymatic reactions. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, 4-(3-Aminophenyl)morpholin-3-one may affect metabolic flux and metabolite levels, further impacting cellular functions .
Transport and Distribution
The transport and distribution of 4-(3-Aminophenyl)morpholin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound may be actively transported into cells by membrane transporters or passively diffuse across cell membranes. Once inside the cell, 4-(3-Aminophenyl)morpholin-3-one can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 4-(3-Aminophenyl)morpholin-3-one is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, 4-(3-Aminophenyl)morpholin-3-one may accumulate in the cytoplasm, where it can inhibit cytoplasmic protein kinases and other enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)morpholin-3-one typically involves the reaction of 3-aminophenol with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Aminophenyl)morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or other reduced derivatives.
Substitution: Introduction of alkyl or aryl groups at specific positions on the molecule.
Comparaison Avec Des Composés Similaires
4-(4-aminophenyl)morpholin-3-one
3-(4-aminophenyl)morpholin-3-one
2-(4-aminophenyl)morpholin-3-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-(3-aminophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQKUMPNMOSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651808 | |
| Record name | 4-(3-Aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082495-22-4 | |
| Record name | 4-(3-Aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-aminophenyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)




amine](/img/structure/B1517557.png)



